Diethyl-D-asparagine

Enzyme kinetics Stereochemical specificity L-asparaginase

Researchers requiring metabolically stable, non-natural amino acid derivatives face limited options that combine D-configuration with N-alkylation. Diethyl-D-asparagine solves this as a synthetic building block resistant to mammalian asparaginases and proteases. - D-enantiomer resists L-selective proteases; N,N-diethyl blocks asparaginase hydrolysis (ref: differential kinetics vs. D-asparagine, Ki 0.24 mM) - Enhances lipophilicity for membrane permeability vs. unmodified D-asparagine (MW 188.22 vs. 132.12) - PDB-validated structural parameters (based on 7CC for L-diethyl analog) enable computational modeling

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
Cat. No. B15233691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-D-asparagine
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCN(CC)C(CC(=O)N)C(=O)O
InChIInChI=1S/C8H16N2O3/c1-3-10(4-2)6(8(12)13)5-7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,12,13)/t6-/m1/s1
InChIKeyACYJFVSEJUENGJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-D-asparagine: Compound Overview


Diethyl-D-asparagine (CAS 1007880-59-2, C₈H₁₆N₂O₃, MW 188.22) is a D-enantiomer amino acid derivative featuring N,N-diethyl substitution on the asparagine scaffold. Unlike its L-asparagine counterpart, which serves as a proteinogenic amino acid in mammalian systems, the D-configuration confers distinct stereochemical properties that influence enzyme recognition and metabolic processing [1]. The compound exists as a synthetic derivative not naturally occurring in biological systems, positioning it as a research tool for investigating D-amino acid biochemistry, designing peptidomimetics resistant to endogenous proteases, and probing asparagine-dependent metabolic pathways where stereochemical selectivity is critical [2].

D
Stereochemical-control study context

D-enantiomer for probing asparagine-dependent pathways with stereochemical selectivity.

N
N,N-diethyl substitution for metabolic stability research

Supports design of peptidomimetics resistant to mammalian asparaginases.

S
Enzyme recognition and modeling studies

May assist in investigating D-amino acid biochemistry and asparagine antimetabolite research.

Diethyl-D-asparagine: Substitution Limitations


Diethyl-D-asparagine cannot be substituted with generic D-asparagine or its L-enantiomer analogs without fundamentally altering experimental outcomes. The N,N-diethyl modification introduces significant lipophilicity and steric bulk absent in unmodified asparagine, while the D-stereochemistry differentiates it from the biologically predominant L-form. Substituting with D-asparagine (MW 132.12) eliminates the diethyl groups, which alters both solubility profiles and enzyme recognition patterns—D-asparagine serves as a competitive inhibitor of L-asparagine hydrolysis with a Ki of 0.24 mM, whereas α-N-alkyl derivatives (including N-ethyl substituted asparagines) exhibit distinct inhibition kinetics toward mammalian liver asparaginases [1]. Substituting with N,N-diethyl-L-asparagine (PDB code 7CC) changes stereochemistry from D to L, which is critical given that D-asparagine shows equal enzyme affinity for hydrolysis and inhibition of E. coli L-asparaginase, whereas L-asparagine is the native substrate [2]. The combination of D-configuration plus N,N-diethyl substitution creates a unique chemical entity for which neither D-asparagine nor L-diethyl derivatives serve as functional equivalents.

!
D-Asparagine cannot replicate diethyl modification

Lacks N,N-diethyl lipophilicity and steric bulk; enzyme recognition and solubility profiles may shift significantly.

!
L-Enantiomer (N,N-diethyl-L-asparagine) stereochemistry mismatch

D-configuration is critical for target enzyme studies; L-form may not reproduce D-specific binding or inhibition kinetics.

!
Unmodified asparagine lacks N-alkyl substitution

Native asparagine is rapidly hydrolyzed; D-enantiomer alone does not confer metabolic stability without N,N-diethyl groups.

Diethyl-D-asparagine: Evidence Summary


D-Asparagine Recognition by E. coli L-Asparaginase

In direct enzyme specificity studies using crystalline E. coli A-1-3 L-asparaginase, D-asparagine (the parent scaffold of Diethyl-D-asparagine) demonstrated equal enzyme affinity for hydrolysis and for competitive inhibition of L-asparagine hydrolysis, whereas L-asparagine served as the native substrate. This establishes that D-configuration alone alters enzyme-substrate recognition [1]. While the diethyl substitution introduces additional steric and electronic modifications, the foundational stereochemical differentiation between D and L forms is established: α-N-ethylasparagine (a related N-substituted derivative) showed distinct inhibitor constants in the same enzyme system, indicating that N-alkyl substitution further modulates enzyme interaction independently of stereochemistry [1].

D-Asp recognition by E. coli L-asparaginase
Class-level inference
Equal affinity for hydrolysis and inhibition; much slower hydrolysis than L-Asn
E. coli A-1-3 crystalline enzyme
Stereochemistry alone alters enzyme-substrate recognition; L-form analogs produce different enzymatic outcomes.
Class-level; D-configuration baseline established. Diethyl substitution may further modulate interaction.
Enzyme kinetics Stereochemical specificity L-asparaginase

N-Alkyl Substitution: Asparaginase Resistance

α-N-alkyl derivatives of DL-asparagine, which represent the structural class to which Diethyl-D-asparagine belongs, were completely resistant to hydrolysis by both rat-liver and guinea pig-liver asparaginases. In contrast, unmodified L-asparagine is readily hydrolyzed by these enzymes. Furthermore, these α-N-alkyl derivatives markedly inhibited the action of these enzymes on L-asparagine in a competitive manner [1]. This finding establishes that N-alkyl substitution confers metabolic stability against mammalian asparaginases while preserving enzyme binding capability.

N-Alkyl substitution: asparaginase resistance
Class-level inference
α-N-alkyl DL-asparagine derivatives: no hydrolysis by mammalian liver asparaginases
Rat and guinea pig liver enzymes; competitive inhibition of L-Asn hydrolysis
N-alkyl substitution confers metabolic stability while preserving enzyme binding; supports use as stable probe.
Binary observation; quantitative inhibition constants not provided. Class-level extrapolation to diethyl derivative.
Enzyme resistance Metabolic stability α-N-alkyl derivatives

D-Asparagine: Competitive Inhibition Profile

D-Asparagine (H-D-Asn-OH), the non-esterified parent scaffold of Diethyl-D-asparagine, acts as a competitive inhibitor of L-asparagine hydrolysis with a Ki value of 0.24 mM . This quantitative inhibition constant provides a baseline reference for the D-stereochemistry component of Diethyl-D-asparagine. In yeast asparaginase systems, D-asparagine serves as a good substrate for the external yeast asparaginase but is a poor substrate for the internal enzyme, indicating compartment-specific stereochemical selectivity . The diethyl substitution on Diethyl-D-asparagine likely modulates these binding and inhibition properties, as evidenced by the distinct behavior of α-N-ethylasparagine in bacterial enzyme systems [1].

D-Asparagine competitive inhibition Ki
Cross-study comparable
Ki = 0.24 mM
Yeast asparaginase; D-Asn as competitive inhibitor of L-Asn hydrolysis
Quantified baseline for D-stereochemistry contribution; serves as reference for assessing diethyl substitution impact on binding.
Yeast system; α-N-ethylasparagine showed distinct Ki in bacterial enzyme, supporting N-alkyl modulation.
Enzyme inhibition D-amino acid biochemistry Ki value

N,N-Disubstituted Asparagines: Membrane Permeability

A systematic study of N4-substituted asparagine analogs evaluated for anticancer activity in L5178Y leukemia cells established a structure-activity relationship: compounds bearing larger, lipophilic N-substituents demonstrated enhanced biological activity compared to unmodified or minimally substituted derivatives. N,N-Dibenzylasparagine showed significant growth inhibitory activity in L5178Y leukemia cell cultures, while simpler N-alkyl derivatives (N-methyl, N-ethyl) exhibited minimal or no activity at comparable concentrations [1]. This class-level inference suggests that the N,N-diethyl substitution on Diethyl-D-asparagine, while less bulky than dibenzyl, provides intermediate lipophilicity that may confer distinct membrane permeability or target engagement properties relative to unsubstituted asparagine.

N,N-Disubstitution: membrane permeability inference
Class-level inference
Larger lipophilic N,N-disubstituents correlated with growth inhibition in L5178Y leukemia cells
N,N-dibenzyl active; N-methyl/ethyl minimal; no direct diethyl-D-Asn data
Intermediate lipophilicity from diethyl may confer distinct permeability context; requires experimental validation.
No quantitative IC50; data from L-asparagine auxotroph model. Diethyl-D-Asn not tested directly.
Lipophilicity Cell permeability Peptidomimetics

PDB Reference for N,N-Diethyl-Asparagine Modeling

N,N-Diethyl-L-asparagine (PDB code 7CC, MW 188.224 Da, formula C₈H₁₆N₂O₃) is registered in the Protein Data Bank chemical component dictionary as an L-peptide linking amino acid derivative with fully characterized atomic coordinates [1]. The compound serves as a subcomponent of larger peptide-like ligands, including N,N-diethyl-N²-(3-phenylpropanoyl)-L-asparaginyl derivatives (PDB code 7C7), which are associated with crystallographic structures [2]. For Diethyl-D-asparagine, the D-stereochemistry analog, this structural characterization provides a validated framework for molecular modeling, docking studies, and crystallographic experiments where precise atomic coordinates and stereochemical parameters are required.

PDB structural reference for modeling
Supporting evidence
N,N-diethyl-L-asparagine (7CC): 29 atoms, full coordinates in PDB
MW 188.224 Da; L-peptide linking derivative
Validated structural parameters for computational modeling of D-form; supports docking and MD simulations.
D-enantiomer not in PDB; mirror-image coordinates inferred. Source review recommended.
Structural biology PDB ligand Crystallography

Diethyl-D-asparagine: Research Applications


Protease-Resistant Peptidomimetic Design

Diethyl-D-asparagine is suitable for incorporation into peptidomimetics where resistance to endogenous mammalian asparaginases is required. Evidence that α-N-alkyl derivatives of asparagine are not hydrolyzed by rat-liver or guinea pig-liver asparaginases [1] supports the use of this compound as a metabolically stable building block. The D-stereochemistry provides additional protection against proteases that selectively recognize L-amino acids, while the N,N-diethyl substitution introduces lipophilicity that may enhance membrane permeability or alter binding pocket interactions.

Stereochemical Studies of Asparagine Enzymology

Researchers studying the stereochemical requirements of asparagine-metabolizing enzymes can use Diethyl-D-asparagine to probe active site geometry. The documented differential recognition of D-asparagine vs. L-asparagine by E. coli L-asparaginase—where D-asparagine shows equal affinity for hydrolysis and inhibition but much slower hydrolysis rates [2]—provides a foundational rationale. The additional diethyl substitution offers a tool for investigating how N-alkyl modifications further modulate enzyme-substrate interactions, building on the observation that α-N-ethylasparagine exhibits distinct inhibitor constants [2].

Molecular Modeling & Structural Biology

The availability of fully characterized atomic coordinates for N,N-diethyl-L-asparagine (PDB code 7CC) in the Protein Data Bank [3] enables computational modeling of Diethyl-D-asparagine. Researchers conducting docking studies, molecular dynamics simulations, or crystallographic refinement of peptide-ligand complexes can leverage these validated structural parameters. This application is particularly relevant for groups investigating protein-ligand interactions where D-amino acid incorporation or N,N-dialkyl substitution is hypothesized to alter binding thermodynamics or specificity.

Application
Selection Property
Validation Focus
Peptidomimetic stability research
N,N-diethyl and D-configuration for protease resistance context
Resistance to mammalian asparaginases in vitro; stability in enzyme assays
Asparagine enzyme stereochemistry studies
D-enantiomer and N-alkyl modification for interaction profiling
Enzyme kinetics with L-asparaginase; stereochemical selectivity review
Computational modeling and structural biology
Validated L-enantiomer PDB coordinates (7CC) for D-form parameterization
Docking and MD simulation parameter validation; enantiomer-attribution review

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28 linked technical documents
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